molecular formula C7H4BrF3Zn B3114092 (3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF CAS No. 199465-55-9

(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF

Cat. No.: B3114092
CAS No.: 199465-55-9
M. Wt: 290.4 g/mol
InChI Key: HUFUINFVZNINMS-UHFFFAOYSA-M
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Description

(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-(Trifluoromethyl)phenyl)zinc bromide can be synthesized through the reaction of (3-(trifluoromethyl)phenyl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(3(Trifluoromethyl)phenyl)MgBr+ZnCl2(3(Trifluoromethyl)phenyl)ZnBr+MgCl2(3-(Trifluoromethyl)phenyl)MgBr + ZnCl_2 \rightarrow (3-(Trifluoromethyl)phenyl)ZnBr + MgCl_2 (3−(Trifluoromethyl)phenyl)MgBr+ZnCl2​→(3−(Trifluoromethyl)phenyl)ZnBr+MgCl2​

Industrial Production Methods

In an industrial setting, the production of (3-(Trifluoromethyl)phenyl)zinc bromide involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is monitored using various analytical techniques to ensure complete conversion and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)phenyl)zinc bromide undergoes several types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Tetrahydrofuran: Solvent used to stabilize the organozinc compound.

    Inert Atmosphere: To prevent oxidation and moisture interference.

Major Products

    Biaryl Compounds: Formed in cross-coupling reactions.

    Alcohols: Formed in addition reactions with carbonyl compounds.

Scientific Research Applications

(3-(Trifluoromethyl)phenyl)zinc bromide is used in various scientific research applications, including:

    Organic Synthesis: As a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals and biologically active compounds.

    Material Science: In the synthesis of novel materials with unique properties.

    Agricultural Chemistry: In the development of agrochemicals and pesticides.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethyl)phenyl)zinc bromide
  • (2-(Trifluoromethyl)phenyl)zinc bromide
  • (3-(Trifluoromethyl)phenyl)magnesium bromide

Uniqueness

(3-(Trifluoromethyl)phenyl)zinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. Its trifluoromethyl group imparts unique electronic properties, making it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

bromozinc(1+);trifluoromethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFUINFVZNINMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)C(F)(F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
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(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
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(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
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(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
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(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
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(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF

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